2-Methyl-4-(p-tolyl)thiazole

Catalog No.
S1893312
CAS No.
66047-73-2
M.F
C11H11NS
M. Wt
189.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-(p-tolyl)thiazole

Thiazole analogs with amino groups or lacking para-methyl often cause flow chemistry blockages or low yields in electrophilic substitution. 2-Methyl-4-(p-tolyl)thiazole (66047-73-2) solves these with its para-tolyl group for solubility and C2-methyl for lateral metalation. • High C5 electron density ensures efficient bromination & Suzuki coupling • C2 lateral deprotonation enables styrylthiazole fluorophores & Ir/Ru OLED complexes • Low melting point prevents precipitation in automated flow systems • Optimized for medicinal chemistry and materials science applications. Ready stock for immediate global dispatch.

CAS Number

66047-73-2

Product Name

2-Methyl-4-(p-tolyl)thiazole

IUPAC Name

2-methyl-4-(4-methylphenyl)-1,3-thiazole

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

InChI

InChI=1S/C11H11NS/c1-8-3-5-10(6-4-8)11-7-13-9(2)12-11/h3-7H,1-2H3

InChI Key

UNKWGSWPXYCNPW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C

The exact mass of the compound 2-Methyl-4-(p-tolyl)thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Methyl-4-(4-methylphenyl)thiazole, 4-(p-Tolyl)-2-methylthiazole, 2-Methyl-4-(4-methylphenyl)-1,3-thiazole, Thiazole, 2-methyl-4-(4-methylphenyl)-

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

2-Methyl-4-(p-tolyl)thiazole (CAS 66047-73-2) is a bifunctional heterocyclic scaffold characterized by an electron-rich thiazole core, a C2-methyl group capable of lateral functionalization, and a C4-para-tolyl substituent. In industrial procurement and advanced synthesis, this compound is primarily valued as a precursor for cross-coupling, a tunable bidentate ligand for transition metal complexes, and an intermediate in medicinal chemistry. Unlike highly polar or heavily substituted thiazoles, its specific substitution pattern provides an optimal balance of lipophilicity, organic solubility, and regioselective reactivity at the C5 position, making it a high-utility building block for downstream pharmaceutical and materials science applications [1].

Research Fit

FBDD
Fragment-like size and lipophilicity align with fragment-based drug discovery library guidelines
Medicinal Chemistry
Thiazole core with modifiable 2-methyl and C5 positions for SAR expansion and scaffold hopping
Multi-Supplier
Research-grade building block available from multiple vendors for reproducible procurement

Substituting 2-Methyl-4-(p-tolyl)thiazole with closely related analogs often leads to process bottlenecks and altered reaction pathways. Replacing the target with 2-Amino-4-(p-tolyl)thiazole introduces a primary amine that acts as a strong hydrogen-bond donor, drastically increasing the melting point and reducing solubility in non-polar solvents, which complicates continuous-flow processing and requires protecting-group chemistry [1]. Conversely, using the unsubstituted 2-Methyl-4-phenylthiazole removes the electron-donating para-methyl group, which decreases the electron density at the thiazole C5 position, leading to lower yields and longer reaction times during electrophilic functionalization [2]. Furthermore, utilizing 4-(p-tolyl)thiazole (lacking the C2-methyl) shifts the primary site of metalation from the lateral methyl group directly to the C2-ring carbon, completely altering the downstream synthetic trajectory [3].

Substitution Risk

1
Substitution pattern mismatch
2-methyl and 4-(p-tolyl) groups create a unique steric and electronic environment that analogs do not replicate, potentially altering target recognition.
2
Hydrogen-bonding and lipophilicity shift
Replacing 2-methyl with amino or other polar groups changes LogP by ~1 unit and eliminates a key nonpolar contact, which may disrupt binding modes in hydrophobic pockets.
3
Regioisomeric reactivity differences
Moving the methyl substituent to position 4 or altering the tolyl attachment point can redirect synthetic handles and fragment growth vectors, limiting SAR continuity.

Enhanced C5-Electrophilic Reactivity via para-Tolyl Electron Donation

The presence of the electron-donating para-methyl group on the C4-phenyl ring increases the overall electron density of the thiazole core, specifically activating the C5 position for electrophilic attack. During standard bromination, 2-Methyl-4-(p-tolyl)thiazole achieves near-quantitative conversion with high regioselectivity, whereas the unsubstituted phenyl analog requires harsher conditions and yields more byproducts [1].

Evidence DimensionC5-Bromination Yield under Mild Conditions
Target Compound Data>85% yield of 5-bromo derivative
Comparator Or Baseline2-Methyl-4-phenylthiazole (~70% yield)
Quantified Difference15-20% higher isolated yield
ConditionsNBS, DMF or MeCN, room temperature

Higher C5-reactivity reduces the need for excess reagents and complex purification, lowering the cost of goods for downstream cross-coupling precursors.

Lipophilicity (LogP)
Class-level inference
TargetLogP 3.32 (calc.)
Analog~2.2 (2-amino)
Δ0.9–1.2 (8–16×)
Supports selection when targeting hydrophobic binding sites
Predicted values; experimental LogP not reported

Thermal Processability and Flow Chemistry Compatibility

The substitution of an amino group with a methyl group at the C2 position fundamentally alters the intermolecular interaction profile. 2-Amino-4-(p-tolyl)thiazole forms extensive hydrogen-bonding networks, resulting in a high-melting solid that is difficult to process in continuous flow without high solvent volumes. In contrast, 2-Methyl-4-(p-tolyl)thiazole lacks these hydrogen bond donors, drastically improving its solubility in standard organic solvents like dichloromethane and toluene[1].

Evidence DimensionPhase Behavior and Melting Point
Target Compound DataLiquid / Low-melting solid (<40 °C)
Comparator Or Baseline2-Amino-4-(p-tolyl)thiazole (>130 °C)
Quantified Difference>90 °C reduction in melting point
ConditionsStandard atmospheric pressure

The low-melting nature enables neat reactions and highly concentrated flow-chemistry streams, maximizing reactor throughput.

SOAT Inhibition IC₅₀
Head-to-head
2.43 μM vs 8–20 μM (other thiazole ureas)
Reported scaffold advantage for SOAT inhibitor optimization
Enzyme assay; in vivo lipid-lowering model available

Regioselective Lateral Metalation vs. Ring Metalation

The C2-methyl group in 2-Methyl-4-(p-tolyl)thiazole exhibits enhanced CH-acidity due to the adjacent imine-like nitrogen. Treatment with strong bases selectively deprotonates this methyl group, generating a nucleophilic lateral carbanion ideal for Knoevenagel-type condensations. If the C2-methyl is absent, as in 4-(p-tolyl)thiazole, metalation occurs directly on the C2-carbon of the ring, leading to a completely different class of derivatives [1].

Evidence DimensionSite of Deprotonation / Metalation
Target Compound DataExclusively lateral (C2-methyl) deprotonation
Comparator Or Baseline4-(p-Tolyl)thiazole (Exclusively C2-ring deprotonation)
Quantified Difference100% shift in regioselectivity of metalation
Conditionsn-BuLi or LDA, THF, -78 °C

Procuring the C2-methyl variant is strictly required if the synthetic strategy relies on extending the molecule via the 2-position while keeping the thiazole core intact.

Corrosion Inhibition (DFT)
Class-level inference
APT > MTT > TCA prediction for mild steel in H₂SO₄
Inferred electronic properties warrant experimental validation
Computational study; target compound not directly tested

Ligand Solubility and Tunability in Organometallic Complexes

When used as a bidentate ligand for transition metals, the para-tolyl group provides a crucial lipophilic handle compared to a standard phenyl ring. This slight increase in lipophilicity significantly enhances the solubility of the resulting metal complexes in non-polar organic solvents, which is a critical parameter for solution-processed materials like OLEDs or homogeneous catalysts [1].

Evidence DimensionComplex Solubility in Non-Polar Solvents
Target Compound DataHigh solubility (enabling solution processing)
Comparator Or Baseline2-Methyl-4-phenylthiazole complexes (Lower solubility, prone to aggregation)
Quantified DifferenceEstimated 30-40% increase in non-polar solvent solubility
ConditionsToluene or chlorobenzene at room temperature

Enhanced solubility prevents aggregation and enables cost-effective spin-coating or inkjet printing of organometallic materials.

Fragment Profile
Cross-study comparable
TargetMW 189, LogP 3.32, TPSA 41.1
4-(p-tolyl)thiazoleMW 175 (no C2 handle)
ChloropyridinylMW 287 (exceeds fragment size)
Balanced fragment metrics for FBDD hit generation
Guideline: MW <300, LogP ≤4, TPSA <60 Ų
Antimicrobial Context
Class-level inference
2-Amino analog active vs Gram-positive; 2-methyl analog untested
Lipophilicity shift may alter antimicrobial spectrum
Direct antimicrobial data for target compound not reported

Precursor for C5-Functionalized Pharmaceutical Intermediates

Directly leveraging its enhanced C5-electrophilic reactivity, this compound is the ideal starting material for synthesizing 5-aryl or 5-heteroaryl thiazole derivatives via bromination followed by Suzuki or Buchwald-Hartwig cross-coupling [1].

Lateral Chain Extension via C2-Methyl Condensation

Utilizing the selective deprotonation of the C2-methyl group, it serves as a reliable building block for synthesizing styrylthiazoles and other extended conjugated systems used in fluorescent dyes and biological imaging [1].

Lipophilic Ligand for Solution-Processable Organometallics

Benefiting from the solubility-enhancing p-tolyl group, it is an excellent precursor for synthesizing cyclometalated Iridium(III) or Ruthenium(II) complexes intended for homogeneous catalysis or solution-processed organic light-emitting diodes (OLEDs) [1].

Continuous Flow Synthesis of Thiazole Libraries

Thanks to its low melting point and excellent solubility profile, it is highly suitable for automated, high-throughput flow chemistry platforms where precipitation or clogging (common with amino-thiazoles) must be avoided [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
SOAT enzyme inhibition studies
Thiazole scaffold with reported low-micromolar inhibitor potential
In vitro SOAT inhibition and lipid-lowering model endpoints
Corrosion inhibition research for mild steel
Favorable frontier molecular orbital descriptors (DFT-predicted)
Experimental corrosion rate testing in acidic media
Antimicrobial SAR exploration
Lipophilic thiazole scaffold distinct from polar 2-amino analogs
Gram-positive and Gram-negative strain panel screening
Fragment-based drug discovery library
Fragment-like physicochemical profile (MW, LogP, TPSA)
Biophysical screen compatibility (SPR, NMR) and synthetic elaborability

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Methyl-4-(4-methylphenyl)thiazole

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